4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]
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Overview
Description
4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a spirocyclic structure
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards enzymes such as reverse transcriptase .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
The compound’s storage temperature is recommended to be 2-8°c , which may suggest its stability and potential impact on bioavailability.
Result of Action
It’s known that benzofuran derivatives have been developed and utilized as anticancer agents .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c , which may suggest its stability under certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor under specific conditions that promote the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-pyrrolidine]
- 4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-azetidine]
Uniqueness
4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] is unique due to its specific spirocyclic structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
4-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)9-2-1-3-10-11(9)12(8-18-10)4-6-17-7-5-12/h1-3,17H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTINIYONYLQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=CC=CC(=C23)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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